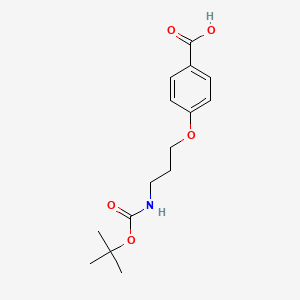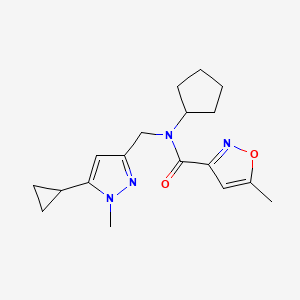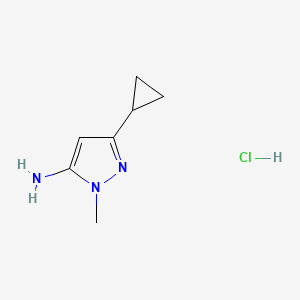
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a propoxy group, which is further functionalized with a tert-butoxycarbonylamino group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid typically involves the following steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonylamino.
Ether Formation: The protected amino group is then reacted with 4-hydroxybenzoic acid to form the ether linkage.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is widely used in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The tert-butoxycarbonylamino group plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopropoxy)benzoic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.
4-(3-(Methoxycarbonylamino)propoxy)benzoic acid: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, altering its chemical properties.
4-(3-(Ethoxycarbonylamino)propoxy)benzoic acid: Features an ethoxycarbonyl group, providing different reactivity and stability.
Uniqueness
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and protects the amino group during chemical reactions. This protection allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPCCYDKFTVWOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2415495.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2415503.png)
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)



![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
